molecular formula C5H4BrNOS B1525591 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde CAS No. 95453-56-8

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde

Cat. No.: B1525591
CAS No.: 95453-56-8
M. Wt: 206.06 g/mol
InChI Key: WWQWQYNWIVDNTA-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is an organic compound with the molecular formula C6H4BrNO2S. It is a yellow solid that belongs to the thiazole family of compounds, which are widely used in pharmaceutical research. The thiazole ring, consisting of sulfur and nitrogen, imparts unique chemical properties to the compound, making it valuable in various scientific applications.

Mechanism of Action

Thiazoles can interact with various biological targets, such as enzymes and receptors, and can influence numerous biochemical pathways. The exact mode of action would depend on the specific structure of the compound and the functional groups present .

The pharmacokinetics of thiazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how these compounds are absorbed and metabolized in the body .

The action of thiazoles can also be influenced by environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in the Baylis-Hillman reaction with methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) . This interaction highlights the compound’s potential as a versatile reagent in organic synthesis. Additionally, its interactions with other biomolecules, such as nucleophiles and electrophiles, further underscore its importance in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . These alterations can impact cellular processes such as proliferation, differentiation, and apoptosis, demonstrating the compound’s potential as a tool for studying cellular mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, the compound’s ability to undergo nucleophilic substitution reactions suggests that it can form covalent bonds with nucleophilic sites on enzymes, thereby modulating their activity . Additionally, its interactions with transcription factors can lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas at 4°C, with a melting point of 41-44°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its participation in the Baylis-Hillman reaction, for example, indicates its role in carbon-carbon bond formation and other key metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde can be synthesized through several methods. One common method involves a one-pot reaction of 4-methyl-2-bromothiazole, chloral hydrate, and sodium acetate. Another method includes a sequential reaction of thiourea, chloral hydrate, and potassium permanganate. These synthetic routes provide efficient ways to produce the compound under controlled laboratory conditions.

Chemical Reactions Analysis

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymer materials. It serves as a ligand in metal-catalyzed reactions, enabling the synthesis of complex organic molecules. The compound’s versatility makes it valuable in medicinal chemistry, where it is used to develop new drugs and biologically active agents.

Comparison with Similar Compounds

5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde can be compared with other similar compounds, such as:

  • 5-Bromo-2,4-dimethyl-1,3-thiazole
  • 5-Methyl-1,3-thiazole-2-carbaldehyde
  • 5-Bromo-N-methyl-1,3-thiazol-2-amine

These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their chemical properties and applications . The unique combination of bromine and aldehyde groups in this compound makes it particularly useful in specific synthetic and research contexts.

Properties

IUPAC Name

5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c1-3-5(6)9-4(2-8)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQWQYNWIVDNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717767
Record name 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95453-56-8
Record name 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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